1-[2-(4-Iodo-2-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
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Overview
Description
1-[2-(4-Iodo-2-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is a chemical compound with a complex structure that includes an iodinated phenoxy group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Iodo-2-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-iodo-2-methylphenol with 2-chloroethylamine to form the intermediate 1-[2-(4-Iodo-2-methylphenoxy)ethyl]amine. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Iodo-2-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodinated phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted phenoxy compounds .
Scientific Research Applications
1-[2-(4-Iodo-2-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Iodo-2-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The iodinated phenoxy group may interact with enzymes or receptors, leading to changes in their activity. The piperazine ring can also play a role in modulating the compound’s overall biological activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Iodo-2-methylphenoxy)ethyl]morpholine;hydrochloride
- 1-[2-(4-Iodo-2-methylphenoxy)ethyl]-4-methylpiperidine;hydrochloride
Uniqueness
1-[2-(4-Iodo-2-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is unique due to its specific structural features, such as the iodinated phenoxy group and the piperazine ring. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
IUPAC Name |
1-[2-(4-iodo-2-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21IN2O.ClH/c1-12-11-13(15)3-4-14(12)18-10-9-17-7-5-16(2)6-8-17;/h3-4,11H,5-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPPIPZMOXYQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCN2CCN(CC2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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